4-methoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide
CAS No.: 69722-23-2
Cat. No.: VC11861008
Molecular Formula: C19H15N5O3
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69722-23-2 |
|---|---|
| Molecular Formula | C19H15N5O3 |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 4-methoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
| Standard InChI | InChI=1S/C19H15N5O3/c1-27-15-9-7-13(8-10-15)18(25)22-23-12-20-17-16(19(23)26)11-21-24(17)14-5-3-2-4-6-14/h2-12H,1H3,(H,22,25) |
| Standard InChI Key | AIKDQMPWPHBXSD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Introduction
Overview of the Compound
4-methoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a heterocyclic organic compound. Its structure suggests potential applications in medicinal chemistry due to the presence of a pyrazolo[3,4-d]pyrimidine core, which is commonly found in bioactive molecules.
Key Structural Features:
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Pyrazolo[3,4-d]pyrimidine Core: This bicyclic system is known for its biological activity and is often explored in drug discovery.
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Methoxy Group (-OCH₃): This electron-donating group may influence the compound's pharmacokinetics or binding properties.
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Benzamide Moiety: Benzamides are frequently associated with therapeutic properties in various drug classes.
Potential Applications
Based on structural analogs:
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Pharmacological Activity:
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Pyrazolo[3,4-d]pyrimidines are studied for their roles as kinase inhibitors, anti-inflammatory agents, and anticancer compounds.
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The benzamide group may enhance solubility or target specific receptors.
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Targeted Diseases:
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Cancer: Compounds with similar structures have been investigated for inhibiting tumor growth.
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Neurological Disorders: Benzamide derivatives are known to interact with dopamine receptors.
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Analytical Methods
To characterize and study the compound:
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Spectroscopic Techniques:
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NMR (Nuclear Magnetic Resonance): To determine proton and carbon environments.
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IR (Infrared Spectroscopy): To identify functional groups like amides and methoxy groups.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Crystallography:
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X-ray crystallography could be used to elucidate the 3D structure and confirm intramolecular interactions.
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Computational Studies:
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Molecular docking and dynamics simulations might predict its binding affinity to biological targets.
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Synthesis Pathway
While no direct synthesis method is provided in the results:
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The compound could be synthesized via:
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Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
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Subsequent attachment of the benzamide group via amide bond formation.
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Reaction conditions would likely involve:
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Catalysts like EDC or DCC for amide coupling.
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Solvents such as DMSO or DMF for polar intermediates.
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Hypothetical Biological Evaluation
If synthesized, biological testing could include:
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Enzyme Inhibition Assays: To evaluate kinase inhibition potential.
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Cytotoxicity Studies: Against cancer cell lines to determine IC₅₀ values.
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ADMET Profiling: To assess absorption, distribution, metabolism, excretion, and toxicity.
Data Table Example
| Property | Analytical Method | Expected Outcome |
|---|---|---|
| Molecular Weight | Mass Spectrometry | ~Exact molecular weight |
| Functional Groups | IR Spectroscopy | Peaks for C=O (amide), C-O (methoxy) |
| Structural Confirmation | X-ray Crystallography | Bicyclic core with substitutions |
| Biological Activity | Enzyme Inhibition Assay | IC₅₀ values against targets |
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